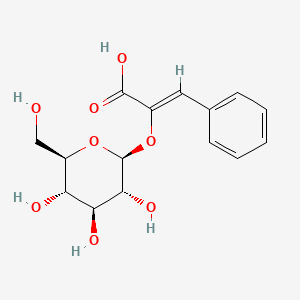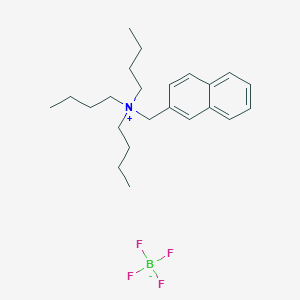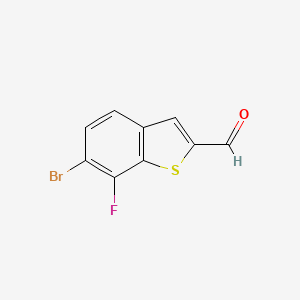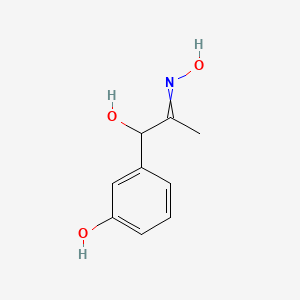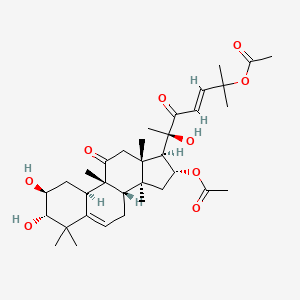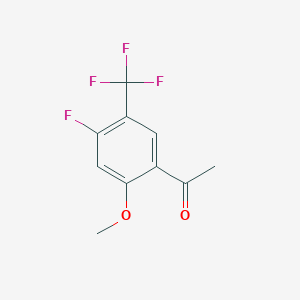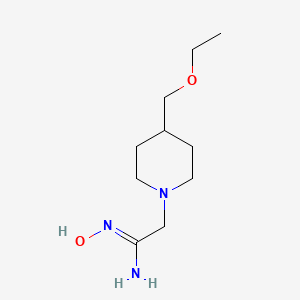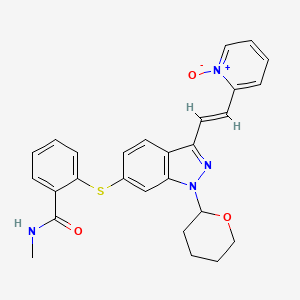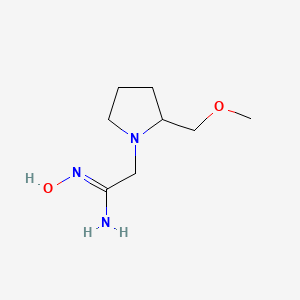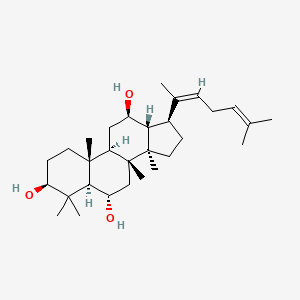
Quasipanaxatriol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quasipanaxatriol is a potent anti-cancer compound that has been found in urine and is an analog of panaxatriol. It has been shown to induce apoptosis in cancer cells by inhibiting certain proteins involved in cell growth and division . This compound is commonly used in cancer research due to its ability to target tumor cells specifically.
Preparation Methods
The preparation of Quasipanaxatriol involves synthetic routes that typically include the use of methanol for serial dilution of stock solutions . Industrial production methods for this compound are not extensively documented, but it is often prepared for research purposes and not for human or veterinary use .
Chemical Reactions Analysis
Quasipanaxatriol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Quasipanaxatriol has a wide range of scientific research applications:
Chemistry: It is used as an inhibitor in various chemical reactions due to its ability to target specific proteins.
Biology: It has been shown to induce apoptosis in cancer cells, making it a valuable tool in biological research.
Industry: It is used in the development of new cancer treatments that are both effective and safe.
Mechanism of Action
Quasipanaxatriol exerts its effects by inhibiting certain proteins involved in cell growth and division, such as kinases . This inhibition leads to the induction of apoptosis in cancer cells, effectively targeting tumor cells and preventing their proliferation.
Comparison with Similar Compounds
Quasipanaxatriol is similar to other compounds such as:
Panaxatriol: An analog of this compound, also known for its anticancer properties.
Ginsenoside Rh2: Another compound that enhances the cytotoxicity of anti-cancer drugs.
Compound K: Known for its ability to enhance the cytotoxicity of anti-cancer drugs.
This compound is unique due to its specific inhibition of proteins involved in cell growth and division, making it a potent anti-cancer agent.
Properties
Molecular Formula |
C30H50O3 |
|---|---|
Molecular Weight |
458.7 g/mol |
IUPAC Name |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2Z)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H50O3/c1-18(2)10-9-11-19(3)20-12-15-29(7)25(20)21(31)16-23-28(6)14-13-24(33)27(4,5)26(28)22(32)17-30(23,29)8/h10-11,20-26,31-33H,9,12-17H2,1-8H3/b19-11-/t20-,21-,22+,23-,24+,25+,26+,28-,29-,30-/m1/s1 |
InChI Key |
JKPOYAJYRYOGBN-SQORPJEFSA-N |
Isomeric SMILES |
CC(=CC/C=C(/C)\[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)O)C)C |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)O)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


